molecular formula C19H27BN2O5 B13034317 1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1632996-86-1

1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B13034317
CAS No.: 1632996-86-1
M. Wt: 374.2 g/mol
InChI Key: PVLZNFXELHFHHO-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is an organic compound that features a pyrrolo[2,3-c]pyridine core with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the following steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution reaction where a suitable nucleophile attacks the electrophilic center of a precursor molecule.

    Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The boronate ester group can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Scientific Research Applications

1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrrolo[2,3-c]pyridine core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds to 1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate include:

    2-Methoxypyridine-5-boronic acid pinacol ester: This compound shares the boronate ester group and is used in similar synthetic applications.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronate ester derivative with applications in organic synthesis.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound features a similar boronate ester group and is used in medicinal chemistry.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and biological activity.

Properties

CAS No.

1632996-86-1

Molecular Formula

C19H27BN2O5

Molecular Weight

374.2 g/mol

IUPAC Name

tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C19H27BN2O5/c1-17(2,3)25-16(23)22-11-13(12-9-15(24-8)21-10-14(12)22)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3

InChI Key

PVLZNFXELHFHHO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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